molecular formula C13H13N7OS B12164140 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12164140
M. Wt: 315.36 g/mol
InChI Key: WPRUGIZUEHCPAC-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a thiadiazole and a tetrazole ring. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Formation of the Tetrazole Ring: The tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The thiadiazole and tetrazole rings are then coupled to the benzamide core through amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the amide or heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the benzene ring or heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Component in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the tetrazole ring.

    2-(1H-tetrazol-1-yl)benzamide: Lacks the thiadiazole ring.

Uniqueness

The presence of both the thiadiazole and tetrazole rings in 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to similar compounds. This dual substitution can enhance its biological activity and specificity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13N7OS

Molecular Weight

315.36 g/mol

IUPAC Name

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H13N7OS/c1-7-4-5-10(11(8(7)2)20-6-14-18-19-20)12(21)15-13-17-16-9(3)22-13/h4-6H,1-3H3,(H,15,17,21)

InChI Key

WPRUGIZUEHCPAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C)N3C=NN=N3)C

Origin of Product

United States

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